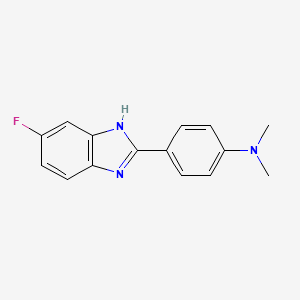
beta-catenin-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-catenin-IN-2 is a potent inhibitor of beta-catenin, a protein that plays a crucial role in cell-cell adhesion and gene transcription . It’s often used in the study of colorectal cancer . Beta-catenin is part of the Wnt signaling pathway, which plays a critical role in embryologic development, carcinogenesis, and epithelial-to-mesenchymal transition .
Molecular Structure Analysis
Beta-catenin engages in critical protein-protein interactions using its armadillo repeat region and its N- and C-terminal domains . The groove in the armadillo repeat region serves as a common binding site for several beta-catenin-binding partners .
Chemical Reactions Analysis
Beta-catenin is involved in various chemical reactions within the cell. For instance, it’s known to play a role in the phosphorylation of beta-catenin, promoting its ubiquitination and subsequent proteasomal degradation . In the presence of Wnt ligand, the binding of Wnt ligand and receptors on the cell surface induces disheveled (DVL), causing the aggregation of the complex (AXIN, GSK3β, CK1, APC) to the receptor .
Aplicaciones Científicas De Investigación
Role in Cell Fate Control
Beta-catenin plays a crucial role in controlling cell fate by regulating signaling-pathway activity . The Wnt/β-catenin pathway, which beta-catenin is a part of, is involved in many biological processes, including cell proliferation, differentiation, somatic cell reprogramming, development, and cancer .
Involvement in Development and Pluripotency
The Wnt/β-catenin pathway and beta-catenin are involved in development and in vitro pluripotency maintenance . The dynamic behaviors of Wnt/β-catenin can drive different cellular responses, influencing development and pluripotency .
Role in Cancer
Beta-catenin is involved in the progression of various types of cancer . For instance, research has shown that beta-catenin translocation and canonical Wnt pathway activation are involved in the transition process that originates aggressive and drug-resistant leukemia .
Role in Chronic Lymphocytic Leukemia (CLL)
In CLL, beta-catenin regulates the adhesion of tumor cells to their microenvironment, which is necessary for tumor cell survival and accumulation . The stabilization of beta-catenin alters this equilibrium and effectively disrupts the support that CLL cells receive from the cross-talk with the stroma .
Role in Cell Proliferation
Beta-catenin serves to co-activate a family of Lef/Tcf transcription factors that stimulate transcription of target genes including those encoding cyclin D and c-myc that promote cell proliferation .
Bioinformatics Applications
Beta-catenin function in cancer can be analyzed using bioinformatics knowledge maps . These maps can help researchers identify missing parts of potential signaling pathways, transcription factor-target feedback mechanisms, or complex regulation of multi PTMs .
Role in Pancreatic Cancer
Beta-catenin has been shown to suppress pancreatic cancer tumor growth in xenograft mouse models .
Role in Cell Adhesion
Beta-catenin plays a role in stabilizing cell-cell interactions and regulating cell survival through its transcriptional activity . Overexpression of beta-catenin enhances the interaction of CLL with HS-5 cells, suggesting that this protein behaves as a regulator of cell adhesion to the stromal component and of the transcriptional regulation of cell survival .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The Wnt/beta-catenin pathway is a major driver of liver cancer and other cancers, and its excessive activation due to mutations leads to tumor cell growth . Therefore, beta-catenin is an important therapeutic target, and future research will likely focus on developing more effective inhibitors like beta-catenin-IN-2 .
Propiedades
IUPAC Name |
4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWZHAOGGMSYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-catenin-IN-2 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

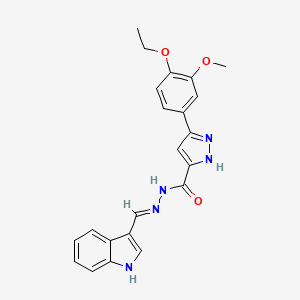
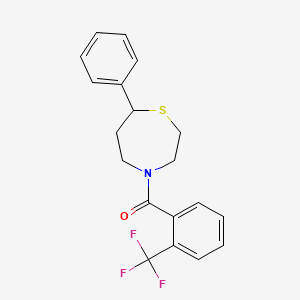
![4-propyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2950197.png)
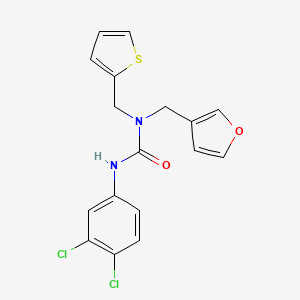
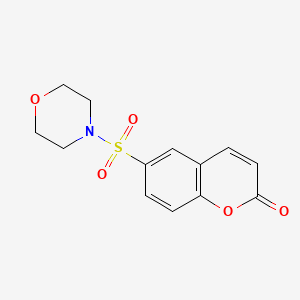
![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2950200.png)
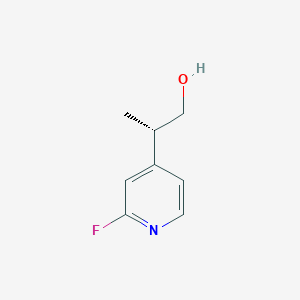
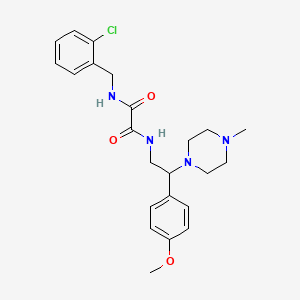
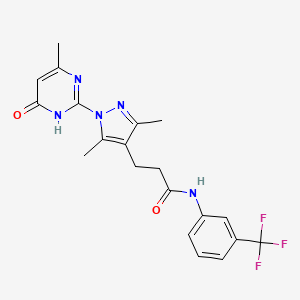
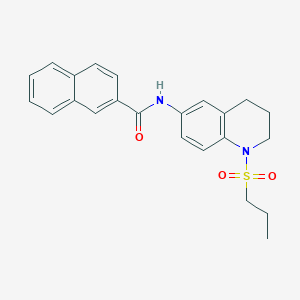
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2950207.png)
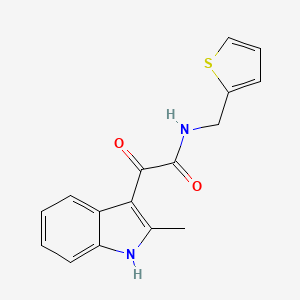
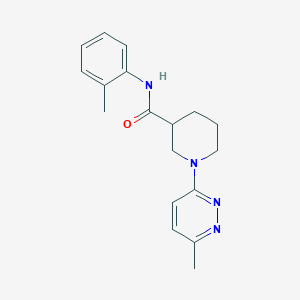
![benzyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950212.png)